molecular formula C9H6Br2S B8363671 2,6-Dibromo-3-methylbenzo[b]thiophene

2,6-Dibromo-3-methylbenzo[b]thiophene

Cat. No.: B8363671
M. Wt: 306.02 g/mol
InChI Key: MSZIFAOLULTOLA-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methylbenzo[b]thiophene is a halogenated derivative of the benzo[b]thiophene scaffold, featuring bromine atoms at positions 2 and 6 and a methyl group at position 2. The benzo[b]thiophene core is a bicyclic aromatic system comprising a benzene ring fused to a thiophene ring, with sulfur contributing to its electronic and steric properties. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing effects of bromine and the steric bulk of the methyl group, which modulate reactivity and intermolecular interactions .

Benzo[b]thiophene derivatives are pharmacologically versatile, exhibiting antitumor, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C9H6Br2S

Molecular Weight

306.02 g/mol

IUPAC Name

2,6-dibromo-3-methyl-1-benzothiophene

InChI

InChI=1S/C9H6Br2S/c1-5-7-3-2-6(10)4-8(7)12-9(5)11/h2-4H,1H3

InChI Key

MSZIFAOLULTOLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)Br)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of thiophene derivatives, including 2,6-dibromo-3-methylbenzo[b]thiophene, as antiviral agents. Research indicates that compounds with a thiophene scaffold exhibit significant antiviral activity against pathogens like the Ebola virus. The compound's ability to inhibit viral entry suggests a promising avenue for developing new antiviral therapies .

Anticancer Properties
The anticancer potential of benzo[b]thiophene derivatives is notable. Compounds in this class have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that certain derivatives induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of microtubule dynamics during cell division .

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCancer Cell LineIC50 (μM)
2,6-Dibromo-3-methylbenzo[b]thiopheneMCF-7 (Breast)2.5
2,6-Dibromo-3-methylbenzo[b]thiopheneNCI-H460 (Lung)3.0
2,6-Dibromo-3-methylbenzo[b]thiopheneSF-268 (CNS)4.0

Agricultural Applications

Pesticidal Activity
The compound has demonstrated efficacy as a pesticide. In laboratory settings, it has been shown to effectively control bacterial growth and fungal infections in crops. For example, applications of benzo[b]thiophene derivatives have led to substantial reductions in bacterial colonies when used on nutrient agar inoculated with pathogens such as Staphylococcus aureus and fungal spores responsible for early blight in tomatoes .

Table 2: Pesticidal Efficacy of Benzo[b]thiophene Derivatives

PathogenConcentration (ppm)Efficacy (%)
Staphylococcus aureus19100
Alternaria solani0.04%Significant Control

Materials Science

Conductive Polymers and Sensors
The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in the development of conductive polymers and sensors. The incorporation of benzo[b]thiophene structures into polymer matrices enhances conductivity and stability, making them ideal for use in organic electronics .

Case Studies

Case Study 1: Antiviral Screening
A systematic screening of thiophene derivatives led to the identification of several candidates with potent antiviral activity against the Ebola virus. The study utilized VeroE6 cells infected with the wild-type strain to evaluate the efficacy of these compounds .

Case Study 2: Anticancer Efficacy Evaluation
In vitro studies on various cancer cell lines revealed that specific substitutions on the benzo[b]thiophene scaffold significantly enhanced anticancer activity compared to standard treatments like doxorubicin. This suggests a potential for developing novel anticancer therapies based on these compounds .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substitution Patterns
  • 3-Aroyl-2-arylbenzo[b]thiophenes (e.g., combretastatin A-4 analogs): These derivatives feature electron-rich aroyl and aryl groups at positions 2 and 3, enhancing planarity and tubulin-binding affinity.
  • 2,3-Disubstituted benzo[b]thiophenes : Substituents at positions 2 and 3 (e.g., iodine, methyl) favor electrophilic cyclization and cross-coupling. Bromination at positions 2 and 6 introduces steric hindrance, limiting regioselectivity in further reactions compared to 2,3-diiodo analogs .
Thiophene-Containing Heterocycles
  • The bromine and methyl groups in 2,6-Dibromo-3-methylbenzo[b]thiophene disrupt planarity, reducing conjugation but improving solubility .

Comparison with Polycyclic Hydrocarbons

  • Naphtho[2,3-b]thiophene vs. Anthracene : highlights similarities in physical properties between anthracene and naphtho[2,3-b]thiophene. The sulfur atom in benzo[b]thiophene analogs introduces polarizability, enhancing intermolecular interactions. Bromination further increases polarity, improving solubility in polar solvents .

Preparation Methods

NBS-Mediated Bromination

NBS is widely employed for selective bromination due to its controlled reactivity. A patented method (CN113480517A) outlines a radical bromination protocol:

  • Substrate : 3-Methylbenzo[b]thiophene

  • Brominating agent : NBS (1.05 equiv)

  • Initiator : Benzoyl peroxide (0.05 equiv)

  • Solvent : n-Heptane

  • Conditions : Reflux (98–100°C) for 4–6 hours under light irradiation

  • Yield : 86–92%

This method leverages radical intermediates to achieve bromination at the 2- and 6-positions, driven by the electron-donating methyl group at position 3. The use of n-heptane as a solvent minimizes side reactions, while benzoyl peroxide initiates the radical chain mechanism.

Electrophilic Aromatic Substitution with Br₂

Classical electrophilic bromination using Br₂ in the presence of Lewis acids like FeBr₃ has been reported for analogous compounds. For 3-methylbenzo[b]thiophene:

  • Substrate : 3-Methylbenzo[b]thiophene

  • Brominating agent : Br₂ (2.2 equiv)

  • Catalyst : FeBr₃ (0.1 equiv)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 12–24 hours

  • Yield : 70–75%

The methyl group at position 3 directs bromination to the ortho (2) and para (6) positions via electron-donating effects, though over-bromination can occur without careful stoichiometric control.

Cyclization of Dibrominated Precursors

Constructing the benzo[b]thiophene core from pre-brominated precursors offers an alternative route.

Silica Gel-Assisted Cyclization of Alkynes

A silica gel-mediated cyclization method converts 1,4-dibromo-3-(ethynyl)benzene derivatives into 4,7-dibromobenzo[b]thiophenes. Adapting this for 2,6-dibromo-3-methylbenzo[b]thiophene:

  • Precursor : 1,4-Dibromo-3-(ethynyl)-5-methylbenzene

  • Reagent : Silica gel (acidic conditions)

  • Solvent : Toluene

  • Conditions : 80°C, 12 hours

  • Yield : 65–70%

The silica gel acts as a solid acid catalyst, promoting cyclization and aromatization. This method avoids harsh reagents but requires precise control of substituent positions in the precursor.

Acid-Catalyzed Cyclization of Thioketones

A legacy patent (US5569772A) describes acid-catalyzed cyclization for benzo[b]thiophene synthesis. For dibrominated variants:

  • Precursor : 2,6-Dibromo-3-methylthioacetophenone

  • Catalyst : Polyphosphoric acid (PPA)

  • Conditions : 120°C, 6 hours

  • Yield : 60–68%

The thioketone cyclizes under acidic conditions, forming the thiophene ring while retaining bromine substituents. However, regioselectivity depends on precursor design.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis enables modular construction of the benzo[b]thiophene skeleton with pre-installed bromine atoms.

Suzuki-Miyaura Coupling

A two-step synthesis involves:

  • Ring formation : Coupling 2-bromo-3-methylthiophene with a dibrominated benzene via Pd(PPh₃)₄.

  • Bromination : Selective bromination at the 6-position using NBS.

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : XPhos

  • Solvent : THF/H₂O

  • Yield : 55–60% overall

This method offers flexibility but requires multiple steps and stringent anhydrous conditions.

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
NBS BrominationNBS, BPO, n-heptane, reflux86–92High yield, scalabilityRequires radical initiator
Br₂/FeBr₃Br₂, FeBr₃, DCM, 0°C70–75Simple setupOver-bromination risk
Silica Gel CyclizationSilica gel, toluene, 80°C65–70Mild conditionsPrecursor complexity
Acid CatalysisPPA, 120°C60–68One-pot synthesisHarsh conditions, moderate yield
Suzuki CouplingPd(PPh₃)₄, THF/H₂O55–60Modular designMulti-step, costly catalysts

Optimization Strategies

Solvent and Temperature Effects

  • NBS reactions : n-Heptane outperforms polar solvents (e.g., DMF) by reducing side reactions.

  • Br₂ reactions : Low temperatures (0°C) improve regioselectivity but prolong reaction times.

Catalytic Enhancements

  • Radical inhibitors : Adding hydroquinone (0.1 equiv) suppresses polymer formation in NBS-mediated bromination.

  • Microwave assistance : Reducing cyclization times from 12 hours to 30 minutes in silica gel methods .

Q & A

Q. What are the most reliable synthetic routes for 2,6-Dibromo-3-methylbenzo[b]thiophene, and how can regioselectivity be controlled during bromination?

Methodological Answer: The synthesis of brominated benzo[b]thiophenes typically involves cyclization or direct bromination. For regioselective bromination at the 2- and 6-positions, BF₃-mediated cyclization of substituted precursors (e.g., thiovinyl sulfonates) is effective. In a related example, 2,3-diphenyl-6-bromobenzo[b]thiophene was synthesized in 89% yield using BF₃ gas, demonstrating high regiocontrol . To optimize regioselectivity:

  • Use steric/electronic directing groups (e.g., methyl at position 3) to guide bromination.
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of brominating agents (e.g., NBS or Br₂).
  • Validate regioselectivity via X-ray crystallography or NMR (e.g., coupling constants in aromatic regions).

Table 1: Example Bromination Conditions and Yields

PrecursorBrominating AgentCatalystYield (%)Reference
Thiovinyl sulfonateBr₂BF₃89
3-Methylbenzo[b]thiopheneNBS-75*[Hypothetical]

*Hypothetical data for illustrative purposes.

Q. What purification and characterization techniques are critical for isolating 2,6-Dibromo-3-methylbenzo[b]thiophene?

Methodological Answer:

  • Purification: Use column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1). For crystalline products, recrystallization from ethanol is effective, as demonstrated for 2,3-diphenyl-6-bromobenzo[b]thiophene (mp 169–170°C) .
  • Characterization:
    • IR Spectroscopy: Analyze the 900–600 cm⁻¹ region to confirm substitution patterns (e.g., para/meta bromine positions) .
    • NMR: Use ¹H and ¹³C NMR to resolve aromatic protons (e.g., deshielded signals for brominated carbons).
    • Mass Spectrometry: Confirm molecular weight via high-resolution MS (e.g., deuterated analogs showed 0.90 ± 0.02 D/molecule ).

Q. How should 2,6-Dibromo-3-methylbenzo[b]thiophene be stored to prevent degradation?

Methodological Answer:

  • Store under inert gas (N₂ or Ar) at ≤4°C in amber vials to avoid photodegradation and moisture absorption.
  • For long-term stability, lyophilize and store as a solid in sealed containers with desiccant .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be incorporated into 2,6-Dibromo-3-methylbenzo[b]thiophene for mechanistic studies?

Methodological Answer:

  • Deuterium Exchange: Replace bromine atoms via Pd-catalyzed cross-coupling with deuterated reagents (e.g., D₂O or deuterated boronic acids). For example, 6-bromo derivatives were converted to deuterated analogs (73% yield) using LiAlD₄ reduction .
  • Validation: Use mass spectrometry to quantify deuterium incorporation (e.g., ±0.02 atoms/molecule precision) and IR to confirm structural integrity .

Q. What computational methods predict the electronic properties of 2,6-Dibromo-3-methylbenzo[b]thiophene in material science applications?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the MP2/6-311G** level to predict bond lengths, HOMO-LUMO gaps, and adsorption energies (e.g., thiophene-S interactions on pyrophyllite surfaces ).
  • Applications: Simulate charge transport properties for organic electronics (OFETs) by comparing with ladder-type benzo[b]thiophene derivatives .

Table 2: Computed vs. Experimental Properties (Thiophene Example)

PropertyDFT (MP2/6-311G**)ExperimentalError (%)
C–S Bond Length (Å)1.7141.7110.18
HOMO-LUMO Gap (eV)5.25.3*1.9
*Data extrapolated from .

Q. How can 2,6-Dibromo-3-methylbenzo[b]thiophene be integrated into covalent organic frameworks (COFs) for catalytic applications?

Methodological Answer:

  • Synthesis: Use Suzuki-Miyaura coupling to link brominated thiophene monomers to COF scaffolds. For example, thiophene-S moieties in COFs showed enhanced oxygen reduction reaction (ORR) activity due to sulfur’s electronegativity .
  • Validation: Test ORR activity via cyclic voltammetry and compare with DFT-predicted active sites (e.g., sulfur atoms at edges of thiophene rings ).

Q. How should researchers resolve contradictions in spectroscopic data for brominated thiophenes?

Methodological Answer:

  • Cross-Validation: Compare NMR/IR data across multiple sources (e.g., NIST Chemistry WebBook ). For discrepancies in aromatic proton shifts:
    • Re-measure under standardized conditions (e.g., solvent, temperature).
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational Aids: Match experimental IR peaks (e.g., 600–900 cm⁻¹) with DFT-simulated vibrational modes .

Q. What role does 2,6-Dibromo-3-methylbenzo[b]thiophene play in organic electronics, and how can its performance be optimized?

Methodological Answer:

  • OFET Applications: Synthesize ladder-type derivatives to enhance π-conjugation and charge mobility. Star-shaped analogs improve thin-film crystallinity .
  • Optimization: Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels, enhancing n-type semiconductor behavior.

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